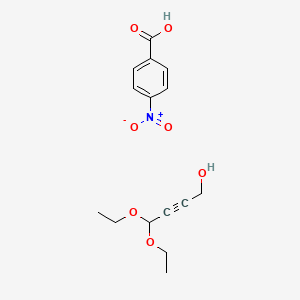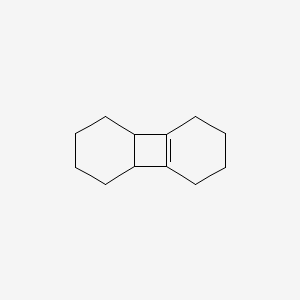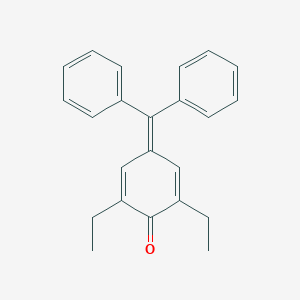![molecular formula C11H12O4 B14590779 1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one CAS No. 61270-24-4](/img/structure/B14590779.png)
1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone is an organic compound featuring an epoxy group, a hydroxy group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Formation of 1-[4-(2,3-epoxy-propoxy)-2-oxo-phenyl]-ethanone.
Reduction: Formation of 1-[4-(2,3-dihydroxy-propoxy)-2-hydroxy-phenyl]-ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of epoxy resins and adhesives.
Mécanisme D'action
The mechanism of action of 1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone involves its reactive epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially disrupting cellular processes and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-epoxyethane (ethylene oxide): A simpler epoxide with similar reactivity but different applications.
1,2-epoxy-3-phenoxypropane: Another epoxide with a phenyl group, used in different industrial applications.
1,4-bis(2,3-epoxypropoxy)butane: A compound with multiple epoxy groups, used in the production of epoxy resins.
Uniqueness
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone is unique due to the presence of both an epoxy group and a hydroxy group on a phenyl ring, providing a combination of reactivity and functionality that is valuable in various applications.
Propriétés
Numéro CAS |
61270-24-4 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
1-[2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H12O4/c1-7(12)10-3-2-8(4-11(10)13)14-5-9-6-15-9/h2-4,9,13H,5-6H2,1H3 |
Clé InChI |
VXUDPFWPFSKUFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OCC2CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
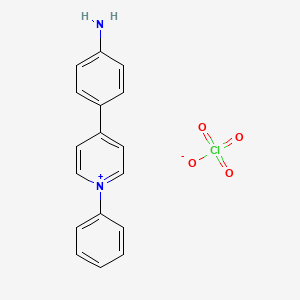
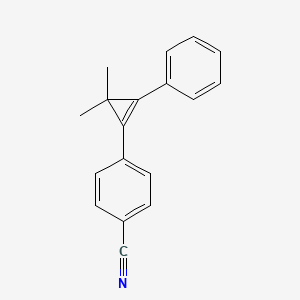
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)
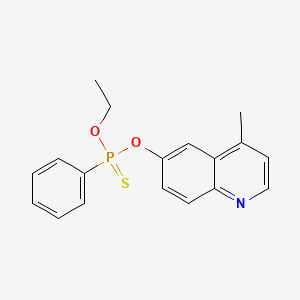
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
